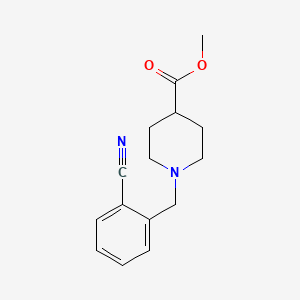

Methyl 1-(2-cyanobenzyl)piperidine-4-carboxylate

Description

Methyl 1-(2-cyanobenzyl)piperidine-4-carboxylate is a piperidine derivative characterized by a 2-cyanobenzyl substituent at the nitrogen atom and a methyl ester group at the 4-position of the piperidine ring. Its molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 258.3 g/mol. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in opioid receptor-targeting agents (e.g., carfentanil analogs) and enzyme inhibitors . The 2-cyanobenzyl group introduces a nitrile moiety, which enhances metabolic stability and influences electronic properties compared to halogenated or alkylated analogs .

Properties

IUPAC Name |

methyl 1-[(2-cyanophenyl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-19-15(18)12-6-8-17(9-7-12)11-14-5-3-2-4-13(14)10-16/h2-5,12H,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBMXBNCDJBNNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-cyanobenzyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with cyanophenylmethyl compounds. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-cyanobenzyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

Methyl 1-(2-cyanobenzyl)piperidine-4-carboxylate serves as a crucial intermediate in the synthesis of various complex organic molecules. It is particularly valuable in the development of pharmaceuticals and other fine chemicals due to its ability to participate in multiple chemical reactions, including:

- C-H Activation: It can be utilized in directed transition metal-catalyzed C-H activation processes, which are essential for constructing complex molecular architectures .

- Formation of Receptor Agonists/Antagonists: The compound is known for its role in synthesizing receptor modulators, which are significant in drug development targeting various biological pathways.

Biological Activities

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Its derivatives have been studied for their effectiveness against various pathogens, showcasing promising antimicrobial activity .

- Anticancer Potential: Preliminary studies suggest that compounds derived from this compound may inhibit cancer cell proliferation, warranting further investigation into their mechanisms of action .

Pharmaceutical Development

This compound has been explored for its applications in drug development:

- Neurological Disorders: It is being investigated as a precursor for drugs aimed at treating neurological conditions, leveraging its ability to cross the blood-brain barrier and interact with central nervous system targets .

- Pain Management: The compound's structural features make it a candidate for developing analgesics that target specific pain pathways.

Case Study 1: Neuroprotective Agents

A study focused on synthesizing analogs of this compound revealed that certain modifications enhanced neuroprotective properties against neurodegenerative diseases. These analogs were shown to improve potency and metabolic stability, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial efficacy of derivatives derived from this compound against resistant strains of bacteria. The results demonstrated significant activity, particularly against Staphylococcus aureus, highlighting the compound's utility in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of Methyl 1-(2-cyanobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 1-(2-cyanobenzyl)piperidine-4-carboxylate and related piperidine-4-carboxylate derivatives:

Key Findings from Comparative Studies:

Pharmacological Activity: Carfentanil’s phenylethyl and phenylpropanoylamino groups are critical for its extreme opioid potency, whereas the nitrile group in this compound likely reduces opioid activity but improves metabolic resistance . Sulfonyl-containing analogs (e.g., ) exhibit reduced CNS activity due to increased polarity, making them unsuitable for neuropharmacological applications .

Synthetic Utility: The 2-cyanobenzyl substituent allows for further functionalization via nucleophilic addition or click chemistry, unlike halogenated analogs (e.g., ), which are more suited for cross-coupling reactions . Carfentanil derivatives require multi-step synthesis involving amidation and alkylation, while the target compound can be synthesized via direct alkylation of piperidine-4-carboxylate precursors .

Solubility: Sulfonyl and sulfonamide analogs (e.g., ) exhibit higher aqueous solubility (>10 mg/mL) compared to the target compound (<5 mg/mL) .

Biological Activity

Methyl 1-(2-cyanobenzyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: CHNO with a molecular weight of approximately 258.32 g/mol. The compound features a piperidine ring substituted at the 1-position with a 2-cyanobenzyl group and at the 4-position with a carboxylate ester.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown potential against several bacterial strains, suggesting its utility as an antimicrobial agent.

- DPP-4 Inhibition : Similar compounds have been studied for their role as DPP-4 inhibitors, which are significant in the management of type 2 diabetes mellitus (T2DM) by enhancing insulin secretion and reducing glucagon levels .

- Anticancer Properties : Research indicates that derivatives of piperidine compounds can exhibit cytotoxic effects against various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the cyanobenzyl group is believed to enhance lipophilicity and facilitate interactions with biological targets.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl piperidine-4-carboxylate | CHNO | Simpler structure; used as a building block |

| Methyl 1-(3-cyanophenyl)methylpiperidine-4-carboxylate | CHNO | Different cyanobenzyl substitution; varied biological activities |

| Ethyl 1-(3-cyanobenzoyl)piperidine-4-carboxylate | CHNO | Alters solubility and reactivity characteristics |

The structural modifications significantly impact the compound's reactivity and biological activity, highlighting the importance of specific substitutions in drug design.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, typically involving:

- Formation of the Piperidine Ring : Using appropriate precursors to create the piperidine framework.

- Cyanobenzyl Substitution : Introducing the cyanobenzyl moiety through nucleophilic substitution reactions.

- Carboxylate Ester Formation : Converting the carboxylic acid into an ester using methyl alcohol under acidic conditions.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.015 to 0.25 µg/mL .

- DPP-4 Inhibition : Research on similar piperidine derivatives indicated promising results in lowering blood glucose levels in diabetic models, suggesting potential therapeutic applications in diabetes management .

- Cytotoxicity Profiles : In vitro assays showed that certain analogs had moderate to high cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer), indicating a pathway for further anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.